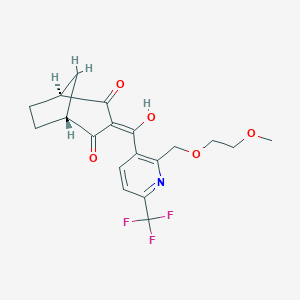

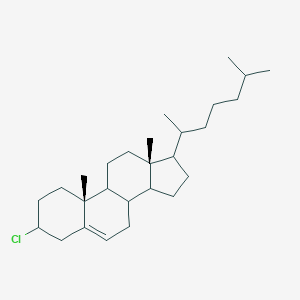

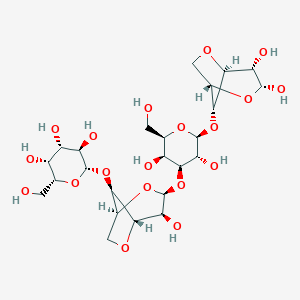

![molecular formula C10H20N+ B213138 Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- CAS No. 38235-68-6](/img/structure/B213138.png)

Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-” is a chemical compound with the molecular formula C10H19N . It is also known by other names such as cis-Myrtanylamine and Rel-((1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methanamine .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a practical preparative method for [3.1.1]propellane from newly developed 1,5-diiodobicyclo[3.1.1]heptane was described in a paper . This could potentially be adapted for the synthesis of “Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-”.Molecular Structure Analysis

The molecular weight of this compound is 153.26 g/mol . The InChI representation of its structure isInChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7-,8-,9-/m1/s1 . The compound has a complexity of 162 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 153.151749610 g/mol . The Topological Polar Surface Area is 26 Ų . The compound has a Heavy Atom Count of 11 .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

cis-Myrtanylamine: can be used as a chiral building block in asymmetric synthesis. It has been utilized to prepare bidentate diimine ligands like N,N-bis((-)-cis-myrtanyl)butylene-2,3-diimine (BMDI) , which can form transition metal complexes. These complexes are valuable for catalyzing asymmetric reactions, a crucial aspect of creating pharmaceuticals with high specificity .

Sensing Applications

The compound has shown potential in the development of sensors, particularly for detecting heavy metals like lead (Pb^2+). Coumarin and cis-Myrtanylamine composites have been synthesized for Pb^2+ capturing in aqueous media. This application is significant due to the toxic nature of lead and the necessity for its detection in environmental and biological systems .

Bioisosteres for Drug Development

Bicyclo[3.1.1]heptane: scaffolds are being explored as bioisosteres for meta-substituted benzenes in drug molecules. This structural modification aims to improve the physical properties of drug candidates, such as solubility and metabolic stability, without altering their biological activity .

High-Energy Density Materials

Research into Bicyclo[3.1.1]heptane derivatives has been conducted to design new high-energy density compounds (HEDCs) with low impact sensitivity. These materials are of interest for military and aerospace applications due to their potential as powerful yet stable energetic materials .

Organic Synthesis

The Bicyclo[3.1.1]heptane framework is used in organic synthesis to create complex molecules. It serves as a versatile precursor for diversely functionalized compounds through various functionalization reactions, contributing to the synthesis of novel organic materials .

Catalysis

cis-Myrtanylamine: can be employed to prepare chiral catalysts that facilitate asymmetric three-component Mannich reactions. These reactions are fundamental in organic chemistry for constructing carbon-carbon bonds and generating compounds with multiple stereocenters .

Pharmaceutical Research

The unique structure of cis-Myrtanylamine makes it a candidate for pharmaceutical research, particularly in the synthesis of cannabinoid receptor (CB2) antagonists. These antagonists are important for studying and potentially treating conditions related to the endocannabinoid system .

Mecanismo De Acción

Mode of Action

The compound interacts with its targets through chemical reactions. It is used as a reactant to prepare N, N -bis((-)-cis-myrtanyl)butylene-2,3-diimine (BMDI), a bidentate diimine ligand that can form transition metal complexes for catalyzing asymmetric synthesis .

Biochemical Pathways

cis-Myrtanylamine is involved in the synthesis of imidazole derivatives, which are potent and selective cannabinoid receptor (CB2) antagonists .

Result of Action

It is known to be used in the preparation of a chiral catalyst, which can catalyze asymmetric three-component mannich reaction .

Propiedades

IUPAC Name |

[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7-,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJBFPCQIJQYNV-IWSPIJDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1C2)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@@H]([C@H]1C2)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- | |

CAS RN |

38235-68-6 |

Source

|

| Record name | (-)-cis-Myrtanylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

ANone: cis-Myrtanylamine has the molecular formula C10H19N and a molecular weight of 153.26 g/mol. Key spectroscopic data includes:

A: The reaction of cis-Myrtanylamine with nitrous acid leads to a variety of rearranged products. This includes ring expansion to form bicyclo[4.1.1]octane and bicyclo[2.2.2]octane systems. [, ]. The latter involves an unusual ring expansion via a [, ] carbon shift, highlighting the unique reactivity of this molecule [].

ANone: Yes, cis-Myrtanylamine serves as a versatile chiral starting material in organic synthesis.

- Palladium-Catalyzed Reactions: It undergoes palladium-catalyzed C(sp3)-H bond activation to form polycyclic azetidines and pyrrolidines, demonstrating its potential in constructing complex nitrogen-containing heterocycles []. This method has been successfully applied to synthesize tropane-class alkaloids [].

- Chiral Ligand Synthesis: cis-Myrtanylamine has been used to synthesize chiral amidodithiophosphonate ligands, which can coordinate to gold(I) centers []. This highlights its potential in developing chiral catalysts.

A: cis-Myrtanylamine serves as a chiral auxiliary in the development of chiral derivatizing reagents (CDRs) for enantiomeric separation []. These CDRs are used in High-Performance Liquid Chromatography (HPLC) to resolve enantiomers of pharmaceuticals like baclofen [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.